molecular formula C8H4N2O2S B1419493 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-41-6

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile

Cat. No.: B1419493
CAS No.: 7267-41-6
M. Wt: 192.2 g/mol
InChI Key: MAPITXHLIVXDRV-UHFFFAOYSA-N
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Description

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C8H4N2O2S. It is characterized by the presence of a benzothiazole ring substituted with hydroxyl groups at positions 4 and 6, and a cyano group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with malononitrile in the presence of a base, followed by oxidation to introduce the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its structural features allow it to participate in various biochemical interactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile is unique due to the presence of two hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from its analogs .

Properties

IUPAC Name

4,6-dihydroxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O2S/c9-3-7-10-8-5(12)1-4(11)2-6(8)13-7/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPITXHLIVXDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)N=C(S2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663376
Record name 4,6-Dihydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-41-6
Record name 4,6-Dihydroxy-2-benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7267-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydroxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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